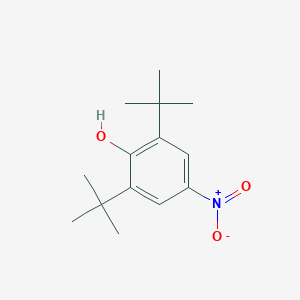

2,6-Di-tert-butyl-4-nitrophenol

Description

Contextual Significance of Substituted Nitrophenols in Chemical Science

Substituted nitrophenols are a class of organic compounds that have broad significance in various fields of chemical science. nih.gov The presence of both a nitro group and a hydroxyl group on a benzene (B151609) ring allows for a diverse range of chemical reactions and applications. These compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides. nih.gov The specific nature and position of the substituent groups on the phenol (B47542) ring can dramatically influence the compound's acidity, reactivity, and biological activity. For instance, the introduction of bulky alkyl groups, such as tert-butyl groups, can create steric hindrance that influences reaction pathways and the stability of the resulting molecules. nih.gov

Nitrophenols, in general, are of interest due to their electron-withdrawing nitro group, which can impact the electronic properties of the aromatic system. This makes them valuable in studying reaction mechanisms and in the development of new materials with specific electronic or optical properties.

Historical Perspective of 2,6-Di-tert-butyl-4-nitrophenol Investigations

Early investigations into this compound (DBNP) were driven by observations of its unexpected presence in specific environments. For instance, a notable historical context for DBNP research arose from the discovery of a yellow discoloration on the interior surfaces of U.S. Navy submarines. researchgate.nettandfonline.comepa.gov This "yellowing" was eventually traced back to the formation of DBNP. researchgate.nettandfonline.comepa.gov The precursor was identified as 2,6-di-tert-butylphenol (B90309), an antioxidant additive in lubricating oils. researchgate.nettandfonline.com In the confined atmosphere of a submarine, this antioxidant would react with nitrogen dioxide (NO2), likely generated by equipment such as electrostatic precipitators, to form DBNP. researchgate.nettandfonline.comresearchgate.net

This discovery prompted further research into the synthesis and properties of DBNP. researchgate.netoup.com Since DBNP was not commercially available, laboratory synthesis methods were developed. researchgate.netoup.com One of the early reported synthesis methods involved the nitration of 2,6-di-tert-butylphenol. oup.com Over time, various synthetic routes have been explored to improve yield and purity. oup.comgoogle.comguidechem.com

Overview of Key Research Domains for this compound

The unique characteristics of this compound have led to its investigation in several key research domains:

Organic Synthesis and Reactivity: A primary area of research has been the synthesis of DBNP itself, with various methods being developed and optimized. oup.comgoogle.comguidechem.comechemi.com Studies have explored its reactivity, including its role as a precursor for other organic molecules. For example, the reduction of the nitro group to an amino group to form 2,6-di-tert-butyl-4-aminophenol has been a subject of investigation. google.comguidechem.com The steric hindrance provided by the tert-butyl groups influences its reactivity, making it a subject of interest for understanding sterically controlled reactions. nih.gov

Coordination Chemistry: The ability of the nitrophenol to act as a ligand in coordination complexes has been another area of focus. Research has shown that the bulky 2,6-di-tert-butyl groups can dictate the binding mode of the ligand to a metal center. nih.gov For instance, it has been observed to bind to copper(II) and zinc(II) centers through the nitro group, forming a nitronato-quinone resonance form, which is an unusual binding motif. nih.gov This is in contrast to less sterically hindered nitrophenols that typically bind through the phenolate (B1203915) oxygen. nih.gov

Radical Scavenging and Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties and ability to act as radical scavengers. The presence of the bulky tert-butyl groups in DBNP influences its interaction with free radicals. researchgate.net Research in this area explores the kinetics and mechanisms of its reactions with various radical species. researchgate.net

Environmental and Analytical Chemistry: The formation of DBNP as a byproduct of the combustion of diesel fuels containing certain antioxidant additives has been a significant area of research. researchgate.netacs.orgacs.orgfigshare.com Studies have focused on identifying the precursors and conditions that lead to its formation in engine exhaust and particulate matter. acs.orgacs.orgfigshare.com This has implications for understanding the environmental impact of fuel additives.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₃ | echemi.comuni.lunih.govlgcstandards.comscbt.comwikipedia.orgnih.govscbt.com |

| Molar Mass | 251.33 g·mol⁻¹ | wikipedia.org |

| Appearance | Yellow crystalline powder | wikipedia.org |

| Melting Point | 156–158 °C | wikipedia.org |

| Solubility | Insoluble in water; relatively soluble in organic solvents like chloroform (B151607), ethyl acetate, and methanol. | wikipedia.org |

| CAS Number | 728-40-5 | lgcstandards.comscbt.comwikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGKUUOTWLWJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021559 | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-40-5 | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DI-TERT-BUTYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4V8VYQ7XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,6 Di Tert Butyl 4 Nitrophenol

Advanced Synthetic Routes for 2,6-Di-tert-butyl-4-nitrophenol

The synthesis of this compound can be achieved through several advanced routes, primarily involving the modification of a 2,6-di-tert-butylphenol (B90309) precursor.

Electrophilic Aromatic Nitration of 2,6-Di-tert-butylphenol Precursors

A primary method for synthesizing this compound is the electrophilic aromatic substitution of 2,6-di-tert-butylphenol. researchgate.net This reaction introduces a nitro group onto the aromatic ring. The bulky tert-butyl groups at positions 2 and 6 direct the incoming electrophile, the nitronium ion (NO₂⁺), to the sterically less hindered para position. stackexchange.comucla.edu

Conventional nitrating agents like a mixture of nitric acid and sulfuric acid can lead to the degradation of the phenol (B47542), resulting in the formation of tars and resins. google.com Similarly, using a mixture of nitric and acetic acids can cause dealkylation, forming 2-tert-butyl-4,6-dinitrophenol. google.com Therefore, milder and more selective nitrating conditions are often employed. One such method involves using 30 to 70 percent nitric acid in an inert liquid hydrocarbon solvent at temperatures between 0 and 40°C. google.com Another approach utilizes tert-butyl nitrite (B80452) as a safe and chemoselective nitrating agent, which preferentially yields mononitro derivatives of phenolic substrates. nih.gov

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring by an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. ucla.edumasterorganicchemistry.com

The nitration of phenols can also occur under oxidative conditions. For instance, the nitration of 2,4-di-tert-butylphenol (B135424) to produce 2,4-di-tert-butyl-6-nitrophenol (B1297931) is often used as an indicator for the generation of peroxynitrite (ONOO⁻). Peroxynitrite, formed from the reaction of nitric oxide (NO) and superoxide (B77818) (O₂⁻), is a potent oxidizing and nitrating agent. psu.edu The mechanism is believed to involve the homolytic cleavage of the O-O bond in peroxynitrous acid (ONOOH), generating hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. nih.gov The •NO₂ radical then couples with the phenoxyl radical, which is formed after hydrogen abstraction from the phenol by the •OH radical, to yield the nitro product.

In some cases, nitric oxide itself can be involved in nitrosation and subsequent oxidative nitrosylation. nih.gov The reaction of nitric oxide with a superoxide can lead to the formation of peroxynitrite, which then acts as the nitrating agent. psu.edu

The yield and purity of this compound are highly dependent on the reaction parameters. When using nitric acid, concentrations between 30% and 70% and temperatures between 0°C and 40°C are optimal. google.com For instance, using 30% to 40% nitric acid while maintaining the temperature between 20°C and 25°C can produce the desired product. google.com The choice of solvent also plays a crucial role. Inert liquid hydrocarbons, such as paraffinic hydrocarbons like isooctane, are preferred for nitrating 2,6-di-tert-alkyl phenols. google.com

In a laboratory setting, the synthesis of this compound from its precursor, 2,6-di-tert-butylphenol, using nitrogen dioxide (NO₂) in hexane (B92381) can achieve a yield of 75%. researchgate.net However, an excess of NO₂ can lead to the decomposition of the product. researchgate.net

| Parameter | Condition | Effect on Yield and Purity |

| Nitrating Agent | 30-70% Nitric Acid | Optimal for avoiding degradation and dealkylation. google.com |

| tert-Butyl Nitrite | Provides chemoselective mononitration. nih.gov | |

| Nitrogen Dioxide (NO₂) | Can give high yields, but excess leads to decomposition. researchgate.net | |

| Temperature | 0-40 °C | Controlled temperature is crucial to prevent side reactions. google.com |

| Solvent | Inert Liquid Hydrocarbons | Preferred for selective nitration. google.com |

Industrial and Laboratory-Scale Synthesis Considerations for this compound

On an industrial scale, the synthesis of 2,6-di-tert-butylphenol, the precursor for this compound, is achieved through the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. wikipedia.org

For the nitration step, the use of 30-70% nitric acid in an inert hydrocarbon solvent is a viable industrial process. google.com This method is considered non-hazardous, as even at elevated temperatures, violent reactions are not observed. google.com However, for safety, open nitration vessels and the availability of a large volume of water for quenching are recommended. google.com

The synthesis method involving nitrosation followed by reduction is also suitable for industrial production due to its high yield (up to 99.0%), simple procedure, mild reaction conditions, and the absence of waste gas, liquid, or residue. google.comguidechem.com

In a laboratory setting, a reported synthesis of this compound involved the use of nitrogen dioxide in hexane, which resulted in a 75% yield and high purity. researchgate.net Another laboratory method utilizes tert-butyl nitrite, which is advantageous due to its chemoselectivity and the formation of only tert-butanol (B103910) as a byproduct. nih.govacs.org

Mechanistic Studies of this compound Formation

Mechanistic studies have provided insights into the formation of this compound. The nitration of phenols can proceed through different pathways depending on the reagents and conditions.

With tert-butyl nitrite, the proposed mechanism involves the initial formation of an O-nitrosyl intermediate. nih.govresearchgate.net This is followed by homolysis and oxidation, leading to C-nitration. researchgate.net Attempts to detect C-nitroso intermediates in this reaction have been unsuccessful, suggesting that the final steps involve the rapid oxidation of nitric oxide with molecular oxygen to form nitrogen dioxide, which then couples with phenoxyl radicals. nih.govacs.org

In the case of peroxynitrite-mediated nitration, the reaction is thought to proceed via free radical mechanisms. mdpi.com Peroxynitrous acid (ONOOH) undergoes homolysis to form hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. nih.gov The hydroxyl radical abstracts a hydrogen atom from the phenol to form a phenoxyl radical, which then reacts with the nitrogen dioxide radical to form the nitrophenol. The steric hindrance from the two tert-butyl groups directs the nitration to the para position. nih.gov

Role of Electrostatic Precipitators in Nitration Processes Leading to this compound

Current scientific literature does not specify a direct role for electrostatic precipitators in the targeted synthesis or industrial production of this compound. However, the formation of this compound is well-documented in environments where its precursor, 2,6-di-tert-butylphenol (DBP), and nitrogen oxides (NOx) coexist, such as in diesel engine exhaust and submarine atmospheres. researchgate.netepa.gov DBP is a common antioxidant additive in lubricants and fuels. epa.govacs.org In these settings, atmospheric NOx can nitrate (B79036) the DBP aerosol, leading to the unintended formation of this compound. epa.gov Electrostatic precipitators are devices that use an electric charge to remove particulate matter from gas streams, like exhaust. While they are designed to control emissions, their direct influence on the chemical nitration reaction of DBP in these gas streams is not detailed. The formation is primarily a chemical reaction between the precursor molecule and nitrating agents present in the atmosphere. epa.gov

Formation of this compound from Diesel Fuel Antioxidant Precursors During Combustion

The generation of this compound (DBNP) as a byproduct of diesel combustion is a documented phenomenon. acs.orgfigshare.com This occurs when fuels containing certain phenolic antioxidants are burned. Alkylphenolic antioxidants are frequently added to diesel, gasoline, and jet fuels to enhance stability and prevent degradation. acs.orgfigshare.com

Key precursors for the formation of DBNP during combustion include:

2,6-di-tert-butylphenol (DTBP)

4-methyl-2,6-di-tert-butylphenol , also known as Butylated hydroxytoluene (BHT)

During combustion, these antioxidant additives react with nitrogen oxides present in the high-temperature, high-pressure environment of a diesel engine to form DBNP. researchgate.netacs.org Studies have confirmed the identity of DBNP in particulate matter from diesel exhaust. acs.orgfigshare.com To verify the source, experiments using conventional diesel fuel spiked with these specific antioxidant precursors were conducted. The results showed that fuels containing either DTBP or BHT produced significantly higher levels of DBNP compared to control fuel samples, confirming them as the precursors. acs.orgfigshare.com

Table 1: DBNP Formation from Diesel Fuel Antioxidants

| Precursor Antioxidant | Environment | Outcome | Reference |

|---|---|---|---|

| 2,6-di-tert-butylphenol (DTBP) | Diesel Engine Combustion | Increased levels of this compound in particulate matter. | acs.orgfigshare.com |

| 4-methyl-2,6-di-tert-butylphenol (BHT) | Diesel Engine Combustion | Increased levels of this compound in particulate matter. | acs.orgfigshare.com |

Chemical Derivatization of this compound

The structure of this compound, with its reactive phenolic hydroxyl and nitro groups, allows for various chemical transformations.

Synthesis of 2,6-Di-tert-butyl-4-aminophenol from 2,6-Di-tert-butyl-4-nitrosophenol Intermediate

This yellow, solid nitrosophenol is then reduced to yield the target aminophenol. google.comprepchem.com One documented method involves adding a solution of sodium dithionite (B78146) to a mixture of the nitrosophenol intermediate and sodium hydroxide (B78521) solution under a nitrogen atmosphere. prepchem.com This reduction step converts the nitroso group (-N=O) into an amino group (-NH2).

Table 2: Synthesis of 2,6-Di-tert-butyl-4-aminophenol via Nitrosophenol Intermediate

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 2,6-di-tert-butyl-4-nitrosophenol | Sodium dithionite, Sodium hydroxide | 2,6-Di-tert-butyl-4-aminophenol | prepchem.com |

| 2,6-di-tert-butyl-4-nitrosophenol | Sodium hydroxide, V-Brite B (a sodium hydrosulfite blend) | 2,6-Di-tert-butyl-4-aminophenol | google.com |

This nitrosation-reduction pathway is considered an efficient and high-yield method for producing the aminophenol derivative, avoiding the direct, and sometimes more challenging, reduction of the corresponding nitrophenol. guidechem.com

Oxidative Transformations of the Phenolic Moiety in this compound

The phenolic group of this compound can undergo oxidative transformations, particularly in the context of coordination chemistry, leading to structures with quinone-like characteristics.

The transformation of this compound into a quinone-like structure is observed when it acts as a ligand for metal ions like Copper(II) and Zinc(II). nih.gov Due to the significant steric hindrance from the two tert-butyl groups flanking the phenolic hydroxyl group, the typical phenolate-to-metal binding is disfavored. nih.gov

Instead, the deprotonated ligand, 2,6-di-tert-butyl-4-nitrophenoxide, binds to the metal center through the oxygen atoms of the nitro group. This binding forces a redistribution of electrons within the aromatic ring, resulting in an unusual "nitronato-quinone" resonance form. nih.gov In this state, the aromatic sextet of the phenol ring is disrupted, and the structure takes on a quinonoidal character, where the phenolic oxygen has a double-bond character with the ring, resembling a quinone. This sterically-enforced binding mode is a distinct oxidative transformation of the phenolic moiety, driven by its interaction with metal centers. nih.gov

Elimination Reactions Involving the Nitro-Group of this compound

While direct elimination of the nitro group is not a commonly cited reaction for this compound, its transformation via reduction is a key chemical pathway. The most prominent reaction involving the nitro group is its reduction to form 2,6-di-tert-butyl-4-aminophenol. guidechem.com

Furthermore, the nitro group is central to the coordination chemistry of the molecule. As described previously, the phenoxide can bind to metal ions like Cu(II) through the nitro group's oxygen atoms. nih.gov In one documented reaction, the resulting copper complex, TptBuCuII(κ2-O2NtBu2C6H2O), reacts with the hydroxylamine (B1172632) TEMPO-H. This process involves the abstraction of a hydrogen atom, leading to the regeneration of the parent phenol (this compound) and the reduction of the copper center. nih.gov This demonstrates a transformation where the nitro group's coordination to the metal is reversed, which can be seen as a form of release or transformation of the ligand as a whole, rather than a direct elimination of just the -NO2 group.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Di Tert Butyl 4 Nitrophenol

Vibrational Spectroscopy of 2,6-Di-tert-butyl-4-nitrophenol

Fourier-Transformed Infrared (FTIR) Spectrophotometry for this compound

Fourier-Transformed Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H | Stretching | 3200-3600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| NO₂ (Asymmetric) | Stretching | 1500-1560 |

| NO₂ (Symmetric) | Stretching | 1335-1385 |

| C-O | Stretching | 1150-1250 |

Note: The exact positions of these bands can be influenced by the specific chemical environment within the molecule and its physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectroscopy for this compound

Proton (¹H) NMR spectroscopy provides information about the different types of protons and their neighboring atoms within the this compound molecule.

A study of a related compound, 2,4-di-tert-butyl-6-nitrophenol (B1297931), in deuterated chloroform (B151607) (CDCl₃) provides insight into the expected chemical shifts. wiley-vch.de The spectrum showed a singlet for the hydroxyl proton (OH) at 11.45 ppm, two doublets for the aromatic protons (ArH) at 7.97 and 7.28 ppm, and two singlets for the tert-butyl protons (CCH₃) at 1.48 and 1.32 ppm. wiley-vch.de

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

| OH | ~11.5 | Singlet |

| Ar-H | ~7.3-8.0 | Doublet |

| tert-Butyl | ~1.3-1.5 | Singlet |

Note: Chemical shifts are relative to a standard, typically tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy for this compound

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

While specific ¹³C NMR data for this compound is not available in the search results, data for the related compound tert-butyl (4-nitrophenyl)carbamate shows aromatic carbon signals between 113 and 153 ppm and the tert-butyl carbon signal around 28-29 ppm. rsc.org This suggests the expected ranges for the carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-OH (Aromatic) | 150-160 |

| C-NO₂ (Aromatic) | 140-150 |

| C-C(CH₃)₃ (Aromatic) | 130-140 |

| C-H (Aromatic) | 115-130 |

| C(CH₃)₃ | 30-40 |

| C(CH₃)₃ | 25-35 |

Note: The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and tert-butyl groups.

Ultraviolet-Visible (UV-Vis) Spectrophotometry of this compound

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The UV-Vis spectrum of nitrophenols is characterized by absorption bands arising from π→π* and n→π* transitions. For instance, 4-nitrophenol (B140041) exhibits an absorption maximum around 317-320 nm. researchgate.netresearchgate.net In an alkaline medium, the formation of the 4-nitrophenolate (B89219) ion leads to a red shift, with the absorption maximum moving to around 400 nm. researchgate.netresearchgate.net The presence of the bulky tert-butyl groups in this compound is expected to influence the position and intensity of these absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Solvent/Condition | Expected λmax (nm) | Electronic Transition |

| Neutral Solvent | ~320 | π→π |

| Alkaline Solution | ~400 | π→π (phenolate form) |

Mass Spectrometry Techniques for this compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

The exact mass of this compound is 251.1521435442 u. In mass spectrometry, this compound can be ionized to form a molecular ion. The fragmentation of this molecular ion produces a series of daughter ions, and the resulting pattern is unique to the compound's structure. libretexts.org For example, a common fragmentation pathway for nitrophenols involves the loss of the nitro group. libretexts.org

Liquid chromatography-mass spectrometry (LC-MS) is a common technique used for the analysis of such compounds. nih.gov In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often observed. For this compound, this would correspond to an m/z of approximately 250.1449. nih.gov Further fragmentation (MS2) of this ion can provide more detailed structural information. nih.gov

Table 5: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₃ | |

| Exact Mass | 251.1521435442 u | |

| [M-H]⁻ (m/z) | ~250.1449 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information regarding its retention time and mass fragmentation pattern, which aids in its unambiguous identification.

The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. nih.gov Prominent fragments arise from the loss of various functional groups, which is typical for phenolic and nitroaromatic compounds.

Key fragmentation data from the mass spectrum of this compound is presented below:

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 251 | Molecular Ion |

| [M-CH₃]⁺ | 236 | Loss of a methyl group |

| [M-NO₂]⁺ | 205 | Loss of the nitro group |

This table summarizes the main fragments observed in the mass spectrum of this compound.

The fragmentation pattern is a unique fingerprint for the molecule, allowing for its differentiation from other isomers and related compounds. For instance, the loss of a methyl group (CH₃) leading to the fragment at m/z 236 is a characteristic feature, as is the loss of the nitro group (NO₂) resulting in a peak at m/z 205. nih.gov

Electron Monochromator-Mass Spectrometry in the Analysis of this compound

While specific studies utilizing Electron Monochromator-Mass Spectrometry for this compound are not extensively detailed in the provided context, this technique is a powerful tool for investigating electron-molecule interactions. It allows for the study of the formation of negative ions as a function of electron energy with high resolution. For a molecule like this compound, this method could provide insights into its electron attachment properties and the energies at which specific fragment anions are formed. This information is valuable for understanding its chemical reactivity and potential atmospheric or biological transformations.

X-ray Crystallography of this compound and its Complexes

In a notable study, the bulky 2,6-di-tert-butyl-4-nitrophenolate ligand was shown to form complexes with copper(II) and zinc(II). nih.gov Interestingly, the phenolate (B1203915) moiety does not bind to the metal ion through the phenolic oxygen as might be expected. Instead, it coordinates through the oxygen atoms of the nitro group, adopting a nitronato-quinone resonance form. nih.gov This unusual binding mode is attributed to the significant steric hindrance imposed by the two tert-butyl groups at the 2 and 6 positions of the phenol (B47542) ring. nih.gov

Thermal Analysis of this compound

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of chemical compounds.

Differential Scanning Calorimetry (DSC) Studies of this compound

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov For this compound, DSC analysis reveals information about its melting point and any other thermal transitions that occur upon heating. Studies have shown that this compound melts without decomposition under an argon atmosphere. researchgate.net The melting point is a key physical property that indicates the purity of the compound.

| Thermal Property | Value |

| Melting Point | 156-158 °C |

This table presents the melting point of this compound as determined by thermal analysis. wikipedia.org

Thermal Gravimetric Analysis (TGA) of this compound

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability and decomposition profile of this compound. The TGA thermogram indicates the temperatures at which the compound begins to lose mass due to decomposition. Studies on the thermal decomposition of 4-nitro-2,6-di-t-butylphenol have been reported, providing insights into its stability at elevated temperatures. rsc.org

Theoretical and Computational Chemistry Studies of 2,6 Di Tert Butyl 4 Nitrophenol

Quantum Chemical Calculations for 2,6-Di-tert-butyl-4-nitrophenol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of this compound at the molecular level.

DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying relatively large molecules like this compound. These calculations have been applied to determine key energetic and structural parameters.

The homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical parameter that quantifies the antioxidant potential of a phenolic compound. A lower BDE indicates a greater ease of donating a hydrogen atom to scavenge free radicals. DFT calculations have been extensively used to predict BDEs. For substituted phenols, the nature and position of the substituents significantly influence the O-H BDE. Electron-withdrawing groups, such as the nitro group (-NO2) at the para-position in this compound, generally increase the BDE, which can impact its antioxidant activity.

Various DFT functionals have been benchmarked for their accuracy in calculating BDEs. Studies have shown that functionals like M06-2X, M05-2X, and B3LYP, when paired with appropriate basis sets (e.g., 6-311+G(d,p) or def2-TZVP), provide reliable BDE values that are in good agreement with experimental data. For instance, the BDE of the O-H bond in related phenolic compounds has been calculated with high accuracy using these methods.

Table 1: Calculated Properties of Phenolic Compounds using DFT

This table is representative of typical data obtained from DFT calculations for phenolic compounds and may not represent specific values for this compound from a single study.

| Compound | Parameter | DFT Functional/Basis Set | Calculated Value |

|---|---|---|---|

| Phenol (B47542) | O-H BDE | B3LYP/6-311+G(d,p) | ~87 kcal/mol |

| 4-Nitrophenol (B140041) | O-H BDE | B3LYP/6-311+G(d,p) | ~90 kcal/mol |

| 4-Nitrophenol | HOMO-LUMO Gap | B3YLP/6-311+G | ~3.76 eV researchgate.net |

| 2,6-Di-tert-butylphenol (B90309) | O-H BDE | M06-2X/def2-TZVP | ~81 kcal/mol |

The molecular geometry of this compound is heavily influenced by the bulky tert-butyl groups flanking the hydroxyl group. These groups impose significant steric hindrance, which dictates the molecule's conformation and its mode of interaction with other chemical species.

X-ray crystallography studies on metal complexes of 2,6-Di-tert-butyl-4-nitrophenoxide provide definitive insights into its structure. nih.gov In a notable study, when complexed with copper (II) and zinc (II), the steric clash between the tert-butyl groups and the metal's ancillary ligands prevents the typical coordination through the phenolate (B1203915) oxygen. nih.gov Instead, the molecule adopts a quinonoidal resonance form and binds to the metal center through the oxygen atoms of the para-nitro group in a κ²-nitronate fashion. nih.gov

In the copper complex, the coordination geometry is described as square pyramidal. nih.gov The zinc complex exhibits a distorted tetrahedral geometry, which is more accurately described as trigonal monopyramidal. nih.gov This sterically enforced binding mode is a direct consequence of the molecular geometry dictated by the two tert-butyl groups. nih.gov In contrast, the less hindered 4-nitrophenol binds to the same copper complex through its phenolate oxygen as expected. nih.gov These findings highlight how computational and experimental studies on molecular geometry are crucial for predicting and understanding the chemical reactivity and coordination chemistry of the molecule.

While this compound itself does not have a substituent ortho to the hydroxyl group to form a classic intramolecular hydrogen bond, the study of its analogues where such an interaction is possible provides valuable information. DFT calculations are a powerful tool for investigating the strength and nature of these bonds.

For example, in analogues like 2-nitrophenol (B165410) or 2-tert-butyl-4,6-dinitrophenol, an intramolecular hydrogen bond forms between the phenolic hydrogen and an oxygen atom of the ortho-nitro group. nih.gov Studies have shown that this interaction significantly influences the molecule's conformation, acidity, and spectroscopic properties. nih.gov DFT calculations can quantify the enthalpy of this intramolecular hydrogen bond (ΔHintra-HB) by comparing the energy of the hydrogen-bonded conformer with a non-bonded conformer. irjweb.com

Research on various substituted phenols indicates that the strength of this hydrogen bond is enhanced by electron-withdrawing groups on the aromatic ring, a phenomenon known as resonance-assisted hydrogen bonding (RAHB). The steric repulsion between substituents can also force the proton-donor and proton-acceptor groups closer, strengthening the hydrogen bond. nih.gov These computational investigations on analogues are essential for building a comprehensive understanding of the structure-property relationships within the broader class of nitrophenols.

Density Functional Theory (DFT) Applications to this compound

Molecular Modeling and Docking Studies of this compound Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these studies are particularly focused on its interactions with other molecules, such as metal ions or biological macromolecules.

A prime example of molecular interaction modeling is the study of its complexation with metal ions like Cu(II) and Zn(II). nih.gov As revealed by DFT calculations and X-ray crystallography, the significant steric hindrance from the tert-butyl groups dictates a unique binding mode. The compound binds through the nitro group's oxygens rather than the phenolic oxygen, adopting a nitronato-quinone resonance form. nih.gov This work demonstrates how molecular modeling can uncover unusual, sterically enforced binding motifs that are critical for understanding the compound's role in contexts like catalysis or metal sequestration. nih.gov

Molecular docking is a specific type of molecular modeling that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. While specific docking studies of this compound into a protein active site are not prominently featured in the literature, studies on closely related di-tert-butylphenol derivatives serve as a template for such investigations. These studies often involve generating multiple conformations of the ligand and fitting them into the receptor's binding pocket, followed by a scoring function to rank the most likely binding poses. Such studies are crucial in drug discovery for identifying potential enzyme inhibitors.

Quantitative Structure-Activity Relationships (QSAR) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical models. This approach is valuable for predicting the activity of new compounds and for understanding the molecular properties that are key to their function.

A significant QSAR study has been conducted on a series of 2,6-di-tert-butylphenol (DTBP) derivatives to investigate their ability to act as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, which are important targets in anti-inflammatory drug research. In this research, various molecular parameters (descriptors) were calculated for each compound and correlated with their measured inhibitory activities (IC50 values) against COX and LOX.

The study explored the conformational space of the inhibitors and found that properties related to hydrogen bonding and hydrophobicity were important for COX inhibition. For LOX inhibition, the results suggested that a redox mechanism might be involved. By developing QSAR equations, the study was able to predict the activity of related compounds and provide insights into the structural requirements for dual or selective inhibition. This type of research highlights the importance of the substitution pattern on the phenol ring, including the presence of a nitro group, in tuning the biological activity of the 2,6-di-tert-butylphenol scaffold. nih.govnih.govmdpi.com

Reactivity Mechanisms and Chemical Interactions of 2,6 Di Tert Butyl 4 Nitrophenol

Redox Chemistry of the Nitro Group in 2,6-Di-tert-butyl-4-nitrophenol

The nitro group at the para position to the hydroxyl group is a key player in the redox chemistry of this compound. It can undergo reduction to form amine derivatives. This transformation is a critical aspect of its chemical reactivity and is often a focal point in its synthetic and mechanistic studies.

Radical Scavenging Mechanisms of this compound

Despite the presence of the electron-withdrawing nitro group, the phenolic hydroxyl group allows this compound to participate in radical scavenging reactions, a characteristic feature of many phenolic compounds.

A primary mechanism by which phenolic compounds scavenge radicals is through hydrogen atom transfer (HAT) from the hydroxyl group. In this process, the phenol (B47542) donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The efficiency of this process is influenced by the bond dissociation enthalpy of the O-H bond. researchgate.net In the case of this compound, a complex of the molecule was shown to react with the hydroxylamine (B1172632) TEMPO-H by abstracting a hydrogen atom. nih.gov

Another potential pathway for radical scavenging is electron transfer (ET). In this mechanism, the phenolic compound can donate an electron to a radical, forming a radical cation. The feasibility of this pathway is related to the ionization potential of the phenol. For some phenolic compounds, a fast electron-transfer from the phenoxide anion to radicals is a possible mechanism for their reducing capacity. researchgate.net However, in certain reaction systems involving metal complexes, initial electron transfer or proton transfer mechanisms have been deemed unlikely based on thermochemical arguments. nih.gov

Influence of Steric Hindrance from Tert-Butyl Groups on Reactivity

The two bulky tert-butyl groups ortho to the hydroxyl group exert significant steric hindrance, which profoundly impacts the reactivity of this compound. This steric shielding enhances the compound's stability.

This steric hindrance is a defining feature that differentiates its reactivity from less substituted phenols. For instance, in coordination chemistry, the bulky 2,6-di-tert-butyl-4-nitrophenolate ligand binds to certain metal centers through the nitro group rather than the phenoxide oxygen. nih.gov This is in stark contrast to the unhindered 4-nitrophenol (B140041), which coordinates through the phenolate (B1203915) oxygen. nih.gov This difference in binding mode is attributed to the steric clash that would occur between the tert-butyl groups of the phenol and the ligands on the metal center if coordination were to happen at the oxygen atom. nih.gov This sterically enforced binding motif highlights how the tert-butyl groups can direct the course of a chemical reaction. nih.gov

Furthermore, the steric hindrance provided by the tert-butyl groups can affect the accessibility of the phenolic hydroxyl group and the aromatic ring to reactants, thereby influencing the rates and outcomes of reactions such as electrophilic aromatic substitution.

Intermediate Formation during Reactions of this compound

During its chemical transformations, this compound can form various intermediates. For example, in radical scavenging reactions, the initial product is the 2,6-di-tert-butyl-4-nitrophenoxyl radical. This transient species is known to be stable enough for detection by techniques like electron paramagnetic resonance (EPR) but can decompose over time. nih.gov

In reactions involving metal complexes, the formation of nitronate complexes, where the ligand binds through the nitro group, has been observed. nih.gov These complexes can exist in different coordination modes, such as κ²-nitronate or κ¹-nitronate, depending on the metal center. nih.gov The formation of these intermediates is a direct consequence of the steric hindrance imposed by the tert-butyl groups, which favors coordination at the less sterically crowded nitro group. nih.gov

Observation of Nitrodienones and Nitrodienes

The reactivity of this compound can lead to the formation of transient intermediates known as nitrodienones and nitrodienes. These species are typically highly reactive and are often observed as part of complex reaction mixtures, frequently undergoing further transformations.

Research into the nitration of sterically hindered phenols has provided significant insights into the formation of these intermediates. While direct observation of nitrodienones from this compound itself is a subject of detailed study, analogous reactions with related phenols offer a clear precedent for their formation. For instance, the reaction of substituted phenols with nitrogen dioxide is known to produce nitrodienones. A notable example is the formation of 2,6-di-tert-butyl-4-methyl-4-nitrocyclohexa-2,5-dienone from the corresponding 4-methylphenol. researchgate.net This transformation proceeds through the radical coupling of the phenoxy radical with nitrogen dioxide. researchgate.net

Furthermore, studies on the nitration of other bulky phenols, such as 3,5-di-tert-butylphenol, have demonstrated the formation of nitrodienones and nitrodienes that contain a secondary nitro group. cdnsciencepub.com These investigations have also drawn comparisons to the stability of similar dienones derived from 2,4,6-tri-tert-butylphenol (B181104) and 2,6-di-tert-butyl-4-chlorophenol, indicating that the presence of bulky tert-butyl groups plays a crucial role in the reactivity and the potential for isolating or observing these transient species. cdnsciencepub.com

In the context of this compound, the formation of a nitronate complex with a distinct quinonoidal electronic structure has been observed in the presence of metal ions. This nitronato-quinone resonance form is conceptually related to nitrodienones and highlights the electronic flexibility of the molecule. The steric hindrance provided by the two tert-butyl groups is a key factor that influences the coordination chemistry and reactivity of the nitro group.

The general mechanism for the formation of nitrodienones from sterically hindered phenols involves the generation of a phenoxyl radical, which can then react with nitrogen dioxide. The resulting species can exist as different isomers, such as 6-nitrocyclohexa-2,4-dienones and 4-nitrocyclohexa-2,5-dienones, which can interconvert. researchgate.net The relative stability of these isomers is influenced by the substitution pattern on the aromatic ring. researchgate.net For example, in some systems, the 4-nitrocyclohexa-2,5-dienone is thermodynamically more stable. researchgate.net

These nitrodienones can undergo various subsequent reactions, including tautomerization to form the corresponding nitrophenol. researchgate.net The rate of these rearrangements is dependent on the specific structure of the dienone and the reaction conditions. researchgate.net

Coordination Chemistry of 2,6 Di Tert Butyl 4 Nitrophenol

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II))

The bulky 2,6-di-tert-butyl-4-nitrophenoxide ligand has been shown to form stable complexes with transition metal ions such as copper(II) and zinc(II). nih.govnih.govrsc.org These complexes are typically synthesized using a sterically demanding ancillary ligand on the metal center, such as hydro-tris(3-tert-butyl-pyrazol-1-yl)borate, abbreviated as [TpᵗBu]⁻. nih.govnih.govrsc.org The resulting metal fragments, [TpᵗBuCu(II)]⁺ and [TpᵗBuZn(II)]⁺, provide a crowded coordination sphere that, in conjunction with the bulky phenoxide, leads to unique structural outcomes. nih.gov

The synthesis of the zinc complex, for instance, is achieved by reacting equimolar amounts of the triflate precursor, TpᵗBuZn(II)-OTf, with 2,6-di-tert-butyl-4-nitrophenol in the presence of a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane. nih.gov This reaction results in the formation of yellow crystals of the zinc complex upon recrystallization. nih.gov Similarly, a copper(II) complex can be synthesized, demonstrating the ability of the 2,6-di-tert-butyl-4-nitrophenoxide ligand to coordinate to these metal ions despite its steric bulk. nih.gov

Sterically Directed Binding Modes of the 2,6-Di-tert-butyl-4-nitrophenoxide Ligand

The most striking feature of the coordination chemistry of 2,6-di-tert-butyl-4-nitrophenoxide is the influence of its steric profile on the resulting complex geometry. The two large tert-butyl groups flanking the phenoxide oxygen atom create significant steric hindrance. nih.govwikipedia.org This steric clash effectively prevents the ligand from adopting the typical phenoxide binding mode, where the negatively charged oxygen atom coordinates directly to the metal center. nih.gov This steric direction forces the ligand to adopt an alternative, less common coordination pathway. nih.gov

Due to the severe steric hindrance around the phenoxide oxygen, the 2,6-di-tert-butyl-4-nitrophenoxide ligand does not bind to the bulky [TpᵗBuM(II)]⁺ (M = Cu, Zn) fragments through this oxygen atom. nih.gov Instead, coordination occurs through the nitro group at the para-position. nih.govnih.govrsc.org This results in the formation of a nitronate complex, where the ligand adopts a quinonoidal resonance form. nih.govchem960.com This binding mode is sterically much less crowded and represents a fascinating example of sterically enforced linkage isomerism. nih.gov

In contrast, when the less sterically hindered 4-nitrophenol (B140041) (which lacks the 2,6-di-tert-butyl groups) is used, it binds to the same [TpᵗBuCu(II)]⁺ fragment in the expected manner, through the phenoxide oxygen. nih.govnih.govrsc.org This direct comparison underscores that the preference for nitronate coordination in the case of 2,6-di-tert-butyl-4-nitrophenoxide is a direct consequence of the steric clash between the tert-butyl groups on the phenoxide and those on the ancillary [TpᵗBu]⁻ ligand. nih.gov

The specific coordination of the nitronate ligand differs between the copper and zinc complexes. The copper(II) complex, [TpᵗBuCu(II)(κ²-O₂NᵗBu₂C₆H₂O)], features a five-coordinate metal center with the nitronate ligand binding in a bidentate (κ²) fashion. nih.govnih.govrsc.org The zinc(II) analogue, [TpᵗBuZn(II)(κ¹-O₂NᵗBu₂C₆H₂O)], has a four-coordinate, distorted tetrahedral geometry where the nitronate ligand binds in a monodentate (κ¹) fashion. nih.govnih.govrsc.org

| Ligand | Metal Ion (M) | Observed Binding Mode | Coordination Site | Reason |

|---|---|---|---|---|

| 2,6-Di-tert-butyl-4-nitrophenoxide | Cu(II) | κ²-Nitronate | Nitro Group | Steric hindrance from 2,6-di-tert-butyl groups prevents phenoxide binding. nih.gov |

| 2,6-Di-tert-butyl-4-nitrophenoxide | Zn(II) | κ¹-Nitronate | Nitro Group | Steric hindrance from 2,6-di-tert-butyl groups prevents phenoxide binding. nih.gov |

| 4-Nitrophenoxide | Cu(II) | Phenoxide | Phenoxide Oxygen | Absence of steric hindrance allows for conventional phenoxide binding. nih.govrsc.org |

Hydrogen-Atom Transfer Reactivity in this compound Coordination Complexes

The unusual nitronate coordination in the copper(II) complex of 2,6-di-tert-butyl-4-nitrophenoxide imparts interesting reactivity. The complex [TpᵗBuCu(II)(κ²-O₂NᵗBu₂C₆H₂O)] has been shown to participate in hydrogen-atom transfer (HAT) reactions. nih.govnih.gov Specifically, it cleanly abstracts a hydrogen atom from the hydroxylamine (B1172632) TEMPO-H (2,2,6,6-tetramethylpiperidin-1-ol). nih.govrsc.orgchem960.com

The reaction proceeds as follows: [TpᵗBuCu(II)(κ²-O₂NᵗBu₂C₆H₂O)] + TEMPO-H → ½ [TpᵗBuCu(I)]₂ + O₂NᵗBu₂C₆H₂OH + TEMPO•

Environmental Chemistry and Atmospheric Fate of 2,6 Di Tert Butyl 4 Nitrophenol

Sources and Formation Pathways as an Environmental Contaminant

DBNP is not known to be produced from natural sources; its formation is anthropogenic. cdc.gov The primary pathways involve the chemical alteration of hindered phenolic antioxidants, which are compounds designed to prevent oxidative degradation in fuels and lubricants.

A significant formation pathway for DBNP is the nitration of 2,6-di-tert-butylphenol (B90309) (DBP), a common antioxidant additive in lubricating oils and hydraulic fluids. researchgate.netnih.gov This process has been notably documented in the contained atmospheres of submarines. researchgate.netnih.govresearchgate.nettandfonline.com In these environments, lubricating oil mists containing DBP are vented into the atmosphere. researchgate.netnih.govtandfonline.com To purify the air, submarines employ electrostatic precipitators (ESPs), which remove particulate matter. researchgate.netnih.gov As the oil mist passes through the ESP, the DBP antioxidant is nitrated, forming DBNP. researchgate.netnih.govresearchgate.net This newly formed DBNP is then circulated throughout the vessel's ventilation system, leading to its deposition on various surfaces. researchgate.netnih.govtandfonline.com This phenomenon was first investigated following reports of a yellow discoloration on interior surfaces such as painted steel bulkheads, bedding, and aluminum lockers aboard U.S. Navy submarines. nih.govtandfonline.com

The combustion of fuels containing alkylphenolic antioxidants is another primary source of DBNP. acs.orgfigshare.com These antioxidants, including DBP and 4-methyl-2,6-di-tert-butylphenol, are frequently added to gasoline, jet fuel, and diesel fuel to prevent degradation and gumming. acs.orgfigshare.comwikipedia.org The use of such additives in diesel has become more prevalent with the increased blending of cracked gas oils and biodiesel. acs.orgfigshare.com During combustion, these phenolic compounds can undergo nitration, leading to the formation of nitroaromatic compounds, including DBNP. acs.orgfigshare.com Research has confirmed that spiking conventional diesel fuel with either 2,6-di-tert-butylphenol or 4-methyl-2,6-di-tert-butylphenol results in significantly higher levels of DBNP in the particulate matter of the exhaust compared to control fuels. researchgate.netacs.orgfigshare.com

Environmental Distribution and Persistence of 2,6-Di-tert-butyl-4-nitrophenol

The distribution of DBNP is linked to its sources of formation. It has been identified as a contaminant in specific indoor environments and is suspected in others where its precursors are used. DBNP is a yellow crystalline solid that is insoluble in water, which affects its environmental transport and distribution. wikipedia.org

Known instances of DBNP contamination include:

Submarine Atmospheres : Found on various interior surfaces, including bulkheads, eating utensils, and dishes, as well as on the skin of personnel. nih.govresearchgate.net Airborne concentrations have been measured in the range of <3.0 to 122 parts per billion (ppb). nih.govtandfonline.com

Food Packaging : Identified as a degradation product of antioxidants, suggesting it can be considered a non-intentionally added substance (NIAS) that could potentially migrate from packaging material into food. researchgate.net

Aquatic Environments : Detected at low levels (average 17 ng L−1) in the Prut River, likely formed from the combustion of diesel fuel containing the antioxidant BHT. researchgate.net

The persistence of nitrophenols in the environment is governed by processes like photolysis and biodegradation. cdc.gov In the atmosphere, the half-lives of nitrophenols are estimated to be between 3 and 18 days. cdc.gov In water, the half-life can range from one to eight days in freshwater and significantly longer in seawater, from 13 to 139 days. cdc.gov While these figures apply to nitrophenols generally, specific data on the persistence of DBNP in various environmental matrices is limited.

| Environmental Matrix | Finding/Observation | Source(s) |

|---|---|---|

| Indoor Air/Surfaces (Submarines) | Detected on various surfaces (bulkheads, utensils) and in the air. | nih.govresearchgate.net |

| Food Contact Materials | Identified as a degradation product of antioxidants in packaging. | researchgate.net |

| Surface Water | Detected at nanogram-per-liter levels in river water. | researchgate.net |

| Human Skin | Found on the skin of submariners; studies show it can be absorbed into the stratum corneum. | researchgate.netnih.gov |

Degradation Mechanisms of this compound in Environmental Matrices

The environmental degradation of DBNP is expected to follow pathways common to other nitrophenolic compounds, primarily biodegradation and photolysis. cdc.gov

Biodegradation : This is likely the most significant fate-determining process for nitrophenols in soil and water. cdc.gov Specific studies on DBNP are scarce, but research on its precursor, 2,6-di-tert-butylphenol (2,6-DTBP), provides strong indications. An aerobic bacterium, identified as Alcaligenes sp., has been shown to effectively degrade 2,6-DTBP, utilizing it as a sole carbon and energy source. nih.gov Under optimal conditions (37°C, pH 7.0), this strain removed 62.4% of 2,6-DTBP from a solution with an initial concentration of 100 mg/L within 11 days, with a calculated half-life of 9.38 days. nih.gov This suggests that the core structure of DBNP is susceptible to microbial attack. For other nitrophenols, like p-nitrophenol, degradation by dissolved organic matter from biochar has been shown to involve both oxidative and reductive processes, with hydroxyl radicals (•OH) playing a key role in the oxidative pathway. nih.gov

Photolysis : In near-surface water and in the atmosphere, photolysis (degradation by sunlight) is an important fate process for nitrophenols. cdc.gov However, this process would be limited in soil below the surface layer due to the attenuation of light. cdc.gov

| Degradation Mechanism | Description | Evidence/Inference Source(s) |

|---|---|---|

| Aerobic Biodegradation | Microbial breakdown using the compound as a carbon source. The precursor 2,6-DTBP is degraded by Alcaligenes sp. | nih.gov |

| Photolysis | Breakdown by sunlight, expected to be significant in surface waters and the atmosphere for nitrophenols. | cdc.gov |

| Oxidative/Reductive Processes | Degradation involving electron exchange and reactive oxygen species like hydroxyl radicals, as seen with other nitrophenols. | nih.gov |

Analytical Methodologies for Environmental Monitoring of this compound

Several advanced analytical techniques are employed for the detection and quantification of DBNP and related phenolic compounds in environmental and biological samples. The choice of method depends on the sample matrix and the required sensitivity.

Commonly used methods include:

Gas Chromatography-Mass Spectrometry (GC-MS) : A robust technique used to identify and quantify DBNP. It has been used to confirm the identity of DBNP in particulate matter from diesel combustion. researchgate.netacs.org GC is also used for the analysis of other synthetic phenolic antioxidants in human serum.

High-Performance Liquid Chromatography (HPLC) : Often coupled with a Ultraviolet (UV) detector, HPLC is a standard method for analyzing nitrophenols in wastewater. nih.gov It is a fast, accurate, and selective method, particularly advantageous for thermally unstable compounds. nih.gov

Gas Chromatography with a Nitrogen-Phosphorus Detector (GC/NPD) : This method has been used for the analysis of DBNP in fractionated samples, with detection limits in the range of 0.2 to 0.5 parts per million (ppm). researchgate.net

| Analytical Technique | Detector | Application | Source(s) |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification in diesel particulate matter; analysis of related antioxidants in serum. | researchgate.netacs.org |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Standard method for nitrophenol analysis in aqueous samples. | nih.gov |

| Gas Chromatography (GC) | Nitrogen-Phosphorus (NPD) | Quantification in fractionated samples with ppm-level detection limits. | researchgate.net |

| Electron Monochromator–Mass Spectrometry | Not specified | Analysis of particulate matter from combustion of diesel fuels. | acs.orgfigshare.com |

Applications of 2,6 Di Tert Butyl 4 Nitrophenol in Advanced Materials Science

Role as a Chemical Synthesis Intermediate in Polymer Chemistry

A primary application of 2,6-di-tert-butyl-4-nitrophenol in polymer chemistry is its function as a key intermediate in the synthesis of more complex and functional molecules. The presence of the nitro group allows for straightforward chemical transformations, leading to the creation of valuable polymer additives.

A significant synthetic pathway involves the reduction of the nitro group to an amine, yielding 4-amino-2,6-di-tert-butylphenol. guidechem.comgoogle.com This resulting aminophenol is a crucial building block for producing hindered phenolic antioxidants, which are widely incorporated into materials such as plastics, synthetic fibers, and rubber to impart resistance against heat-induced oxidation. guidechem.com The synthesis process typically starts with the nitration of 2,6-di-tert-butylphenol (B90309) to produce this compound, followed by a reduction step. guidechem.com While traditional methods for this reduction have utilized reagents like zinc powder and calcium chloride, which can be cumbersome and environmentally challenging, more efficient and greener synthesis routes have been developed. guidechem.comgoogle.com

The transformation of this compound into its amino derivative is a critical step that unlocks further functionalization possibilities, enabling its incorporation into a variety of polymer systems to enhance their performance and lifespan.

Stabilization of Polymers and Plastics against Degradation

Polymers and plastics are susceptible to degradation from environmental factors like heat and oxygen, which initiate free-radical chain reactions. vurup.sk This oxidative degradation leads to a loss of mechanical properties, such as brittleness and reduced tensile strength, ultimately causing material failure. vurup.skeuroplas.com.vn Hindered phenolic compounds, like this compound and its derivatives, are highly effective primary antioxidants used to inhibit these degradation processes. vurup.skvinatiorganics.com

The mechanism of action for these stabilizers involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to the highly reactive peroxy radicals (ROO•) within the polymer matrix. europlas.com.vnmdpi.com This action neutralizes the radicals and terminates the degradation chain reaction. vurup.skvinatiorganics.com The bulky 2,6-di-tert-butyl groups provide steric hindrance around the hydroxyl group, which enhances the stability of the resulting antioxidant radical and prevents it from initiating further undesirable reactions. mdpi.com

Research on related hindered phenolic structures confirms their efficacy. For instance, studies on 4,4'-bis(2,6-di-tert-butylphenol), a bisphenol antioxidant, have demonstrated its high performance in stabilizing materials like isoprene (B109036) rubber and polypropylene (B1209903) against thermal oxidation. researchgate.net Similarly, the precursor 2,6-di-tert-butylphenol is a well-established building block for antioxidants used in plastics and synthetic rubbers. wikipedia.orggoogle.com The structural features of this compound are consistent with this class of stabilizers, providing a basis for its role in protecting polymers from oxidative damage during processing and throughout their service life.

Table 1: Antioxidant Mechanisms in Polymers

| Antioxidant Type | Mechanism of Action | Target Radical | Result |

|---|---|---|---|

| Primary Antioxidants (e.g., Hindered Phenols) | Hydrogen atom donation to interrupt chain reactions. vurup.skeuroplas.com.vn | Peroxy radicals (ROO•). europlas.com.vn | Neutralization of free radicals, preventing further polymer degradation. vinatiorganics.com |

| Secondary Antioxidants (e.g., Organophosphites) | Decomposition of hydroperoxides into non-radical, stable products. europlas.com.vn | Hydroperoxides (ROOH). europlas.com.vn | Prevention of the proliferation of new radicals. europlas.com.vn |

Potential for Photostabilization and Coloration in Materials (with derivatives)

Beyond preventing thermal-oxidative degradation, derivatives of this compound have significant potential for use in photostabilization and coloration of materials. The compound itself is a yellow crystalline solid, a characteristic that can be harnessed in certain applications. nih.gov

The amino derivative, 4-amino-2,6-di-tert-butylphenol, serves as a precursor for the synthesis of azo dyes. cuhk.edu.hkjbiochemtech.com Azo dyes, characterized by the -N=N- functional group, are one of the most important classes of industrial colorants. nih.gov The synthesis typically involves a diazotization reaction of the primary aromatic amine, followed by coupling with an electron-rich component. nih.gov By converting this compound to its amine form, a pathway is created to produce a range of azo dyes with the sterically hindered phenol (B47542) structure, which can be used to impart color to various polymers. scialert.net

Furthermore, the hindered phenol scaffold is a fundamental component in the synthesis of light-protection agents and UV absorbers for polymers. wikipedia.org UV absorbers protect polymers from degradation caused by ultraviolet radiation, which can lead to color fading, cracking, and loss of mechanical integrity. vinatiorganics.com Classes of UV absorbers like benzotriazoles are synthesized from precursors that often involve substituted phenols. google.comnih.gov For example, the synthesis of certain azo-phenol compounds can serve as intermediates for benzotriazole (B28993) UV absorbers. google.com This suggests a strong potential for developing novel UV absorbers derived from this compound, leveraging its robust and sterically hindered phenolic structure to enhance the photostability of advanced materials.

Table 2: Common Classes of Chemical UV Absorbers for Polymers

| UV Absorber Class | Chemical Examples | Primary Absorption Range |

|---|---|---|

| Benzophenones | 2-Hydroxy-4-methoxybenzophenone | UV-B |

| Benzotriazoles | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | UV-A and UV-B |

| Triazines | 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol | UV-B |

| Cyanoacrylates | Ethyl-2-cyano-3,3-diphenylacrylate | UV-B and short-wave UV-A |

Biological Activity and Mechanistic Pharmacology of 2,6 Di Tert Butyl 4 Nitrophenol

Mechanisms of Bioactivity

The primary mechanism through which 2,6-Di-tert-butyl-4-nitrophenol exerts its biological effects is by disrupting mitochondrial energy metabolism. It also has predicted interactions with key enzyme systems responsible for xenobiotic metabolism.

Research has clearly identified this compound as an uncoupler of mitochondrial oxidative phosphorylation. researchgate.netscbt.com This process is fundamental to its toxicological impact. researchgate.net As a lipophilic weak acid, DBNP can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient that drives ATP synthesis. This action effectively separates, or "uncouples," the process of nutrient oxidation from the production of ATP.

The uncoupling activity of this compound leads to a direct and potent disruption of ATP (adenosine triphosphate) generation. researchgate.netscbt.com In healthy mitochondria, the electron transport chain pumps protons into the intermembrane space, creating an electrochemical gradient. This proton-motive force is then used by the enzyme ATP synthase to produce ATP. Uncouplers like DBNP create an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. Consequently, the energy stored in the proton gradient is dissipated as heat rather than being harnessed for ATP production. This futile cycling of protons leads to increased oxygen consumption without a corresponding increase in ATP, starving the cell of its primary energy currency.

Beyond its effects on mitochondria, the bioactivity of this compound involves interactions with other cellular components, although some of these are predicted based on the behavior of structurally similar molecules rather than direct experimental evidence on DBNP itself.

There is no direct evidence within the reviewed scientific literature to suggest that this compound binds to or modulates the activity of Carbonic Anhydrase IX. While other nitrophenol derivatives and sulfonamides have been investigated as inhibitors of various carbonic anhydrase isoforms, including the tumor-associated CAIX, specific studies detailing this interaction for DBNP are not available in the searched results. nih.govsigmaaldrich.com

The metabolism of this compound is expected to involve the Cytochrome P450 (P450) enzyme system, which is a primary route for processing xenobiotics. bohrium.comnih.gov While direct metabolic studies on DBNP are limited, the metabolic fate of simpler nitrophenols, such as 4-nitrophenol (B140041), is well-documented and provides a predictive framework. cdc.gov Phase I reactions for nitrophenols, mediated by P450 enzymes like CYP2E1 and CYP3A4, typically involve oxidation to form catechols (like 4-nitrocatechol) or reduction of the nitro group to form aminophenols. cdc.govnih.gov Following this logic, DBNP could potentially be metabolized into 2,6-di-tert-butyl-4-aminophenol or other oxidized derivatives. These metabolites would then likely undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion. cdc.gov The bulky tert-butyl groups on the DBNP molecule may sterically hinder these enzymatic interactions, potentially influencing the rate and pathway of its metabolism compared to simpler nitrophenols. nih.gov

Table 1: Predicted Metabolic Reactions for this compound

| Metabolic Phase | Enzyme System (Predicted) | Potential Reaction Type | Predicted Metabolite |

|---|---|---|---|

| Phase I | Cytochrome P450 | Nitro-reduction | 2,6-di-tert-butyl-4-aminophenol |

| Phase I | Cytochrome P450 | Hydroxylation | Hydroxylated DBNP derivatives |

| Phase II | UGTs, SULTs | Glucuronidation, Sulfation | Glucuronide or sulfate (B86663) conjugates |

This table is based on predicted pathways extrapolated from the metabolism of related nitrophenol compounds.

Interaction with Cellular Enzymes and Molecular Targets

Modulation of Oxidative Stress Pathways by this compound

The chemical structure of this compound suggests it may modulate oxidative stress pathways. The nitro group on a phenol (B47542) ring can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). For the related isomer, 2,4-di-tert-butyl-6-nitrophenol (B1297931), it has been noted that its mechanism can involve redox reactions of the nitro group, generating ROS that interact with cellular components and lead to oxidative stress. A similar mechanism is plausible for DBNP. Furthermore, the uncoupling of mitochondrial respiration can itself lead to an increase in ROS production by causing the components of the electron transport chain to remain in a more reduced state, which can increase the rate of electron leakage and superoxide (B77818) formation.

Cytotoxicity Mechanisms Linked to Radical Reactions

The cytotoxicity of this compound (DBNP) is intricately linked to its molecular structure, particularly the presence of the phenolic hydroxyl group and the electron-withdrawing nitro group on the aromatic ring. This arrangement facilitates its participation in radical reactions and interference with cellular energy metabolism.

A primary mechanism of DBNP's toxicity is its action as an uncoupler of mitochondrial oxidative phosphorylation. uni.lunih.gov This process disrupts the normal coupling of the electron transport chain to ATP synthesis. As a protonophore, DBNP can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for driving ATP synthase. This uncoupling leads to a decrease in cellular ATP production and an increase in oxygen consumption, which can result in cellular stress and, ultimately, cell death.

The cytotoxicity of phenols, including those with tert-butyl substituents, has been shown to be dependent on radical reactions. Quantitative structure-activity relationship (QSAR) studies have demonstrated a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh) for radical scavenging, suggesting a radical-mediated toxicity mechanism. scispace.com The formation of phenoxyl radicals is a key step in the activity of phenolic compounds. While the bulky tert-butyl groups at the 2 and 6 positions can provide steric hindrance, the electronic effects of the substituent at the 4-position play a significant role. The nitro group at the 4-position is a strong electron-withdrawing group, which influences the stability and reactivity of the corresponding phenoxyl radical.

| Parameter | Observation | Reference |

|---|---|---|

| Mechanism | Uncoupler of mitochondrial oxidative phosphorylation | uni.lunih.gov |

| Toxicity Basis | Dependent on radical reactions | scispace.com |

| Key Molecular Event | Formation of phenoxyl radicals | scispace.com |

| Contributing Factor | Generation of Reactive Oxygen Species (ROS) |

Antifungal Activities (mechanistic aspects)

There is a notable lack of specific research findings on the antifungal activities and mechanistic aspects of this compound in the currently available scientific literature. While studies on structurally related compounds, such as 2,4-di-tert-butylphenol (B135424), have shown antifungal properties, this information cannot be directly extrapolated to this compound due to the strict focus of this article. nih.govresearchgate.netnih.govresearchgate.netnih.gov Therefore, a detailed discussion on the mechanistic aspects of the antifungal activities of this compound cannot be provided at this time.

Future Research Directions and Unexplored Avenues for 2,6 Di Tert Butyl 4 Nitrophenol

Advanced Spectroscopic Characterization Beyond Current Capabilities

While standard spectroscopic techniques such as NMR, IR, and UV-Vis have been used to characterize DBNP, there is a clear need for the application of more advanced spectroscopic methods to resolve subtle structural and dynamic features. researchgate.net Future research should focus on:

High-Resolution Rotational Spectroscopy: Studies on the precursor, 2,6-di-tert-butylphenol (B90309) (26BP), using rotational spectroscopy have revealed complex spectral features, including fine and hyperfine tunneling components that are not yet fully understood. mdpi.com Similar high-resolution studies on DBNP could provide unprecedented detail about its molecular geometry, conformational landscape, and the influence of the nitro group on the internal rotational dynamics of the tert-butyl groups and the hydroxyl group.

Chiroptical Spectroscopy: Investigating the chiroptical properties of DBNP derivatives or its interactions with chiral biological molecules using techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) could reveal information about its stereochemistry and binding modes that are currently unavailable.

Advanced Mass Spectrometry Techniques: While GC-MS has been employed, the use of techniques like ion mobility-mass spectrometry (IM-MS) could provide information on the gas-phase structure and conformation of DBNP and its complexes. researchgate.netuni.lu This would be particularly valuable for distinguishing between isomers and understanding non-covalent interactions.

| Spectroscopic Technique | Potential Insights for DBNP Research |

| High-Resolution Rotational Spectroscopy | Precise molecular structure, conformational analysis, and internal dynamics. |

| Chiroptical Spectroscopy (CD/VCD) | Stereochemical information and analysis of interactions with chiral biomolecules. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Gas-phase conformational analysis and isomeric separation. |

Deeper Exploration of Environmental Transformation Products and Pathways